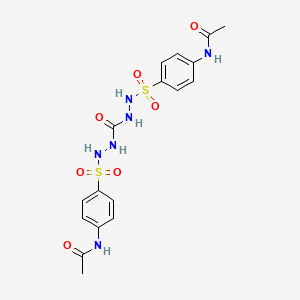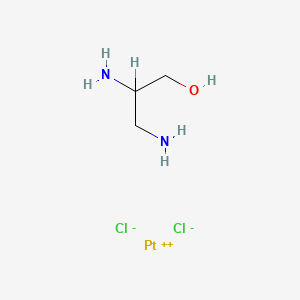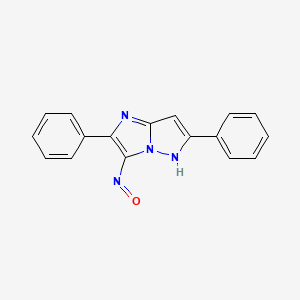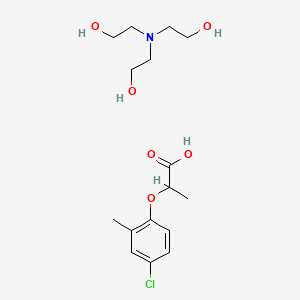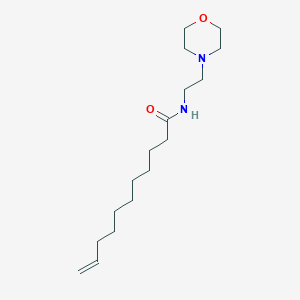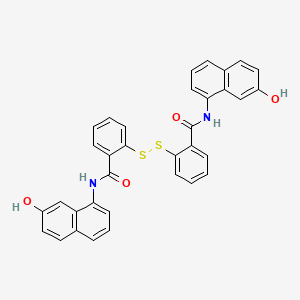
2,2'-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzamide core linked to a naphthol group through a disulfide bond, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide) typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Naphthol Group: The naphthol group is introduced through a coupling reaction between the benzamide derivative and 7-hydroxynaphthalene.
Formation of the Disulfide Bond: The final step involves the oxidation of thiol groups to form the disulfide bond, linking two benzamide-naphthol units.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,2’-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The hydroxyl group on the naphthol can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated naphthol derivatives.
科学的研究の応用
2,2’-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations.
作用機序
The mechanism of action of 2,2’-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide) involves its ability to interact with molecular targets through its disulfide bond and hydroxyl group. The disulfide bond can undergo redox reactions, modulating the redox state of biological systems. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and stability.
類似化合物との比較
Similar Compounds
2,2’-Dithiobis(N-2-hydroxypropylbenzamide): Similar structure but with a hydroxypropyl group instead of a hydroxynaphthyl group.
2,2’-Dithiobis(N-methylbenzamide): Contains a methyl group instead of a hydroxynaphthyl group.
Uniqueness
2,2’-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide) is unique due to the presence of the hydroxynaphthyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other disulfide-linked benzamides and enhances its versatility in various applications.
特性
CAS番号 |
98051-80-0 |
|---|---|
分子式 |
C34H24N2O4S2 |
分子量 |
588.7 g/mol |
IUPAC名 |
N-(7-hydroxynaphthalen-1-yl)-2-[[2-[(7-hydroxynaphthalen-1-yl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H24N2O4S2/c37-23-17-15-21-7-5-11-29(27(21)19-23)35-33(39)25-9-1-3-13-31(25)41-42-32-14-4-2-10-26(32)34(40)36-30-12-6-8-22-16-18-24(38)20-28(22)30/h1-20,37-38H,(H,35,39)(H,36,40) |
InChIキー |
YPERVNZZJBFBQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=C(C=C3)O)SSC4=CC=CC=C4C(=O)NC5=CC=CC6=C5C=C(C=C6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


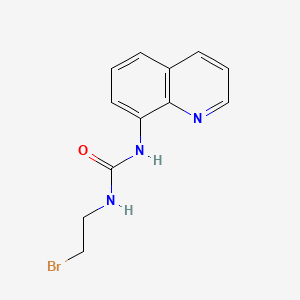
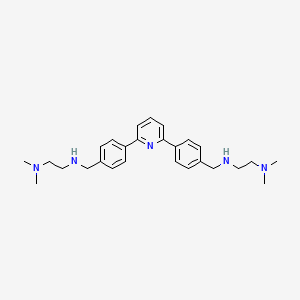
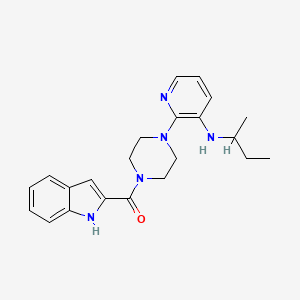
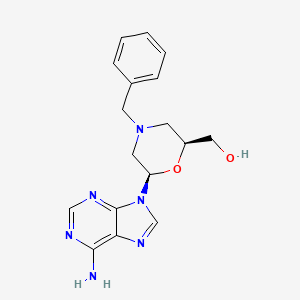

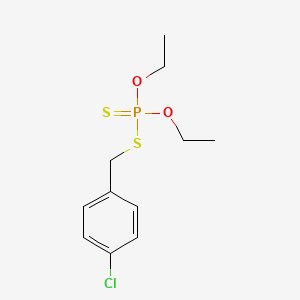

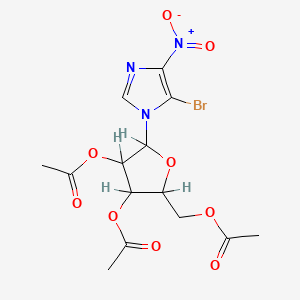
![3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B12802534.png)
